

The Discovery and Development of GI 181771: A CCK-1 Receptor Agonist

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GI 181771, also known as GI 181771X or GSKI181771X, is a potent and selective non-peptidal agonist of the cholecystokinin 1 receptor (CCK-1R). As a member of the 1,5-benzodiazepine class of compounds, it was investigated for its potential therapeutic effects on appetite modulation and obesity. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of GI 181771. It includes a summary of its pharmacological properties, key experimental data, and the outcomes of its clinical trials. Detailed methodologies for seminal experiments and visualizations of relevant biological pathways and experimental workflows are also presented to offer a thorough understanding of this compound's scientific journey.

Introduction

Cholecystokinin (CCK) is a peptide hormone that plays a crucial role in various physiological processes, including digestion, gallbladder contraction, and the regulation of food intake. Its effects are mediated through two G-protein coupled receptors, the CCK-1 and CCK-2 receptors. The CCK-1 receptor, predominantly found in the gastrointestinal system and specific regions of the central nervous system, is primarily responsible for mediating the satiety signals of CCK. This has made it an attractive target for the development of anti-obesity therapeutics.



GI 181771 emerged from research efforts to identify small molecule agonists of the CCK-1R that could mimic the satiety-inducing effects of endogenous CCK. This guide details the discovery and development of this compound, from its initial identification to its evaluation in clinical settings.

Discovery and Medicinal Chemistry

The discovery of **GI 181771** stemmed from screening programs aimed at identifying non-peptidal CCK-1R agonists. The 1,5-benzodiazepine scaffold was identified as a promising starting point for the development of such compounds.

Synthesis

While the specific synthetic route for **GI 181771** is not publicly detailed, the general synthesis of 1,5-benzodiazepines typically involves the condensation of an o-phenylenediamine with a suitable ketone or β -dicarbonyl compound. This reaction is often catalyzed by an acid. The synthesis of a diverse library of 1,5-benzodiazepine derivatives would have allowed for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for the CCK-1R.

Preclinical Pharmacology In Vitro Pharmacology

GI 181771 is a potent and selective agonist of the human CCK-1 receptor. In vitro studies have demonstrated its high affinity for the CCK-1R and its ability to stimulate intracellular signaling pathways.

Table 1: In Vitro Affinity and Potency of GI 181771X



Parameter	Receptor	Value
IC50	CCK-1R	105 ± 13 nM
CCK-2R	5.6 ± 0.1 nM	
Ki	CCK-1R	104.7 ± 19.6 nM
CCK-2R	5.1 ± 1.6 nM	
Functional Activity	CCK-1R	Full Agonist
CCK-2R	No Agonist Activity	

Data sourced from radioligand binding assays.[1]

Preclinical Pharmacokinetics

Detailed pharmacokinetic parameters for **GI 181771** in preclinical species such as rats and monkeys are not extensively published. However, toxicology studies have been conducted in these species at a wide range of doses.

Table 2: Dose Ranges of **GI 181771**X in Preclinical Toxicology Studies

Species	Route of Administration	Dose Range
Mouse	Oral	Up to 2000 mg/kg (single dose)
Rat	Oral	0.25 - 250 mg/kg/day (repeat dose)
Cynomolgus Monkey	Oral	1 - 500 mg/kg/day (repeat dose)

Preclinical Safety

Preclinical safety studies revealed species-specific pancreatic effects. In rodents, administration of **GI 181771**X was associated with pancreatic changes, including acinar cell



hypertrophy and inflammation. In contrast, these effects were not observed in cynomolgus monkeys even at high doses and with prolonged treatment.

Clinical Development

GI 181771 progressed to clinical trials to evaluate its safety, tolerability, and efficacy in humans for the treatment of obesity and its potential role in modulating food intake.

Clinical Trial NCT00600743: Effect on Food Intake

A key clinical trial, NCT00600743, was designed to investigate the effect of **GI 181771**X on food intake, particularly in the context of binge eating. The study aimed to determine an effective dose for reducing food intake in normal subjects before progressing to patients with bulimia nervosa. However, the study was terminated before the patient population could be tested due to the expiration of the investigational product. Detailed quantitative results from the healthy volunteer phase of this study have not been formally published.

Study in Healthy Volunteers: Gastric Emptying

A study in 61 healthy men and women investigated the effect of different oral doses of **GI 181771**X on gastric functions.

Table 3: Effect of Oral **GI 181771**X on Gastric Emptying of Solids in Healthy Volunteers

Treatment	Effect on Gastric Emptying	p-value
1.5 mg oral solution	Significantly delayed	< 0.01
5.0 mg tablet	No significant effect	0.052

Pharmacokinetic analysis from this study indicated that the 1.5 mg oral solution resulted in the highest area under the curve (AUC) over 4 hours.

24-Week Clinical Trial in Obese Patients

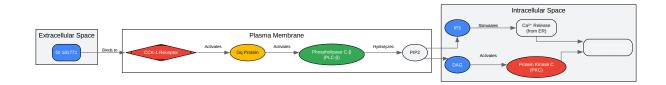
A 24-week, double-blind, placebo-controlled clinical trial was conducted to evaluate the efficacy of **GI 181771**X in inducing weight loss in overweight or obese patients. The results of this trial



showed that **GI 181771**X did not lead to a significant reduction in body weight compared to placebo.

Mechanism of Action and Signaling Pathway

GI 181771 exerts its effects by acting as an agonist at the CCK-1 receptor, which is a Gq-protein coupled receptor.



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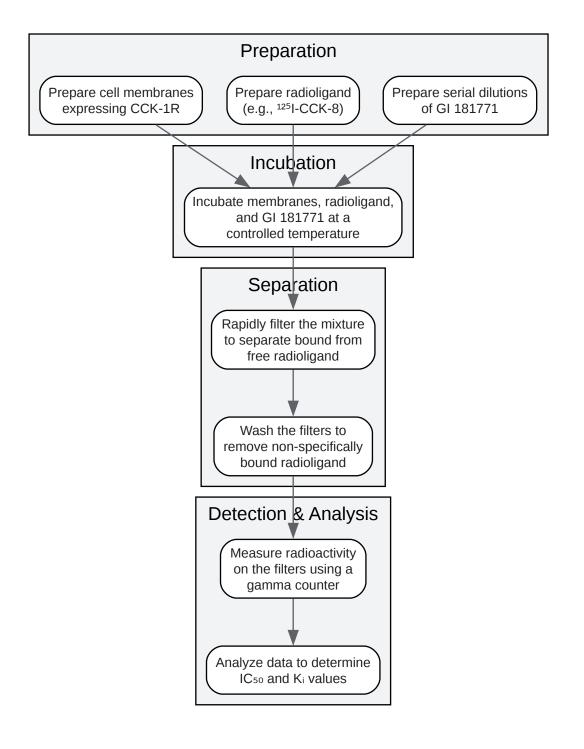
CCK-1 Receptor Signaling Pathway

Activation of the CCK-1R by **GI 181771** leads to the activation of the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase $C-\beta$ (PLC- β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These downstream signaling events ultimately lead to the physiological responses associated with CCK-1R activation, such as the promotion of satiety.

Experimental Protocols Radioligand Binding Assay

A detailed protocol for a typical radioligand binding assay to determine the affinity of a compound like **GI 181771** for the CCK-1R is as follows:





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Radioligand Binding Assay Workflow

 Membrane Preparation: Cell lines stably expressing the human CCK-1 receptor are cultured and harvested. The cells are then lysed, and the membrane fraction is isolated by centrifugation.

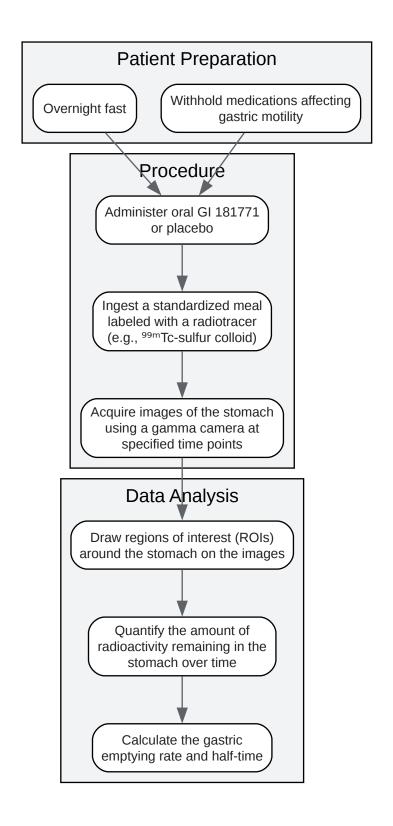


- Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled CCK-1R ligand (e.g., ¹²⁵I-CCK-8) and varying concentrations of the unlabeled test compound (GI 181771).
- Incubation: The mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.
- Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
- Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
- Quantification: The amount of radioactivity retained on the filters is measured using a gamma counter.
- Data Analysis: The data are analyzed to generate a competition binding curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The K_i (inhibitory constant) can then be calculated from the IC₅₀ value.

Gastric Emptying Scintigraphy

The methodology for the gastric emptying study in healthy volunteers likely followed a standardized protocol similar to this:





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References

- 1. researchgate.net [researchgate.net]
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